molecular formula C20H23BrN2O3 B4790871 N-[2-(acetylamino)phenyl]-2-(2-bromo-4-tert-butylphenoxy)acetamide

N-[2-(acetylamino)phenyl]-2-(2-bromo-4-tert-butylphenoxy)acetamide

Cat. No. B4790871
M. Wt: 419.3 g/mol
InChI Key: KAPIGFZSVRPIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-2-(2-bromo-4-tert-butylphenoxy)acetamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2003 by Bayer AG as a potential anti-inflammatory agent. Since then, it has been extensively studied for its various biochemical and physiological effects.

Mechanism of Action

BAY 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue of the inhibitor of kappa B kinase (IKK) complex. This modification prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB), which in turn prevents the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant activities. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. BAY 11-7082 has also been shown to inhibit the replication of various viruses such as human immunodeficiency virus (HIV) and hepatitis B virus (HBV).

Advantages and Limitations for Lab Experiments

BAY 11-7082 is a potent inhibitor of NF-κB activation and has been extensively used in various laboratory experiments to study the role of NF-κB in various diseases. However, one of the limitations of BAY 11-7082 is its non-specificity, as it can also inhibit other kinases and enzymes. Therefore, caution must be exercised while interpreting the results obtained using BAY 11-7082.

Future Directions

There are several potential future directions for the research on BAY 11-7082. One possible direction is to develop more specific inhibitors of NF-κB activation that can selectively target the IKK complex. Another direction is to study the potential therapeutic applications of BAY 11-7082 in various diseases such as neurodegenerative disorders and viral infections. Additionally, the combination of BAY 11-7082 with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, BAY 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It inhibits the activation of NF-κB and exhibits various biochemical and physiological effects. While it has some limitations, it is a useful tool for studying the role of NF-κB in various diseases and has several potential future directions for research.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of various genes involved in inflammation, cell proliferation, and survival.

properties

IUPAC Name

N-(2-acetamidophenyl)-2-(2-bromo-4-tert-butylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-13(24)22-16-7-5-6-8-17(16)23-19(25)12-26-18-10-9-14(11-15(18)21)20(2,3)4/h5-11H,12H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPIGFZSVRPIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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